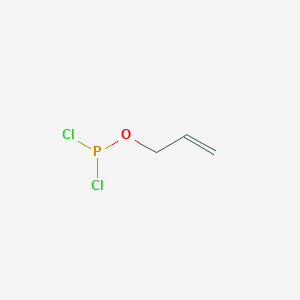

Allyl phosphorodichloridite

Description

Significance of Phosphorus(III) Reagents in Organic Synthesis

Phosphorus(III) compounds are cornerstone reagents in modern organic synthesis, prized for their versatile reactivity. nih.gov Their utility stems primarily from the nucleophilic character of the phosphorus atom and its ability to readily undergo oxidation from the P(III) to the P(V) state. This transformation is the driving force behind several canonical reactions, including the Wittig reaction for olefination and the Mitsunobu reaction for stereoinvertive esterification or etherification. cdnsciencepub.com

Beyond these classic transformations, P(III) reagents, particularly phosphines, are indispensable as ligands in transition-metal-catalyzed cross-coupling reactions. nih.gov The ability of phosphines to coordinate to metal centers and modulate their electronic and steric properties is fundamental to the success of numerous catalytic cycles. Furthermore, nucleophilic phosphine (B1218219) catalysis has emerged as a powerful strategy for the activation of various organic substrates under mild conditions. cdnsciencepub.com Reagents like phosphorodichloridites are highly reactive electrophiles at the phosphorus center, serving as key building blocks for a wide array of more complex organophosphorus compounds, including phosphites, phosphonates, and phosphoramidites. zenodo.org The high reactivity of the P-Cl bonds allows for sequential and controlled displacement by nucleophiles, enabling the construction of intricate phosphorus-containing molecules. zenodo.org

Historical Context of Allyl Phosphorodichloridite in Chemical Transformations

The historical application of phosphorodichloridites is closely linked to the development of oligonucleotide synthesis. In the 1970s, the "phosphite triester" method utilized P(III) intermediates to form the crucial phosphodiester backbone of DNA and RNA. acs.org The work of researchers like Letsinger and Lunsford involved the reaction of phosphorodichloridites with protected nucleosides. google.comgoogle.com This approach, however, had its limitations; the intermediate chlorophosphites were highly reactive and sensitive to moisture, making them difficult to handle and unsuitable for the emerging automated synthesis protocols. zenodo.org This instability ultimately led to the development of more stable phosphoramidite (B1245037) reagents, which became the gold standard. zenodo.org

The synthesis of this compound itself was described in the literature as a relatively straightforward reaction between allyl alcohol and phosphorus trichloride (B1173362). cdnsciencepub.com A 1985 study reported its preparation and distillation, noting a boiling point of 45–52 °C at 15 Torr. cdnsciencepub.com This availability allowed for its use as a precursor to other valuable reagents. For instance, it was used to prepare allyl methyl phosphonate (B1237965), which in turn served as a phosphonating agent for aldehydes, demonstrating its utility in the synthesis of α-acetoxyphosphonates. cdnsciencepub.com This application highlighted a key advantage of the allyl group: its potential for selective removal, foreshadowing its later, more widespread use as a protecting group. cdnsciencepub.com

Current Research Landscape and Emerging Trends

In the contemporary research landscape, while not as ubiquitous as other phosphitylating agents, this compound and the allyl moiety it installs continue to be relevant, primarily in the context of protecting group chemistry and the synthesis of complex molecules.

The allyl group is a versatile protecting group for alcohols and phosphates due to its stability under a range of conditions and, most importantly, its susceptibility to removal under specific, mild conditions, often involving palladium catalysis. nih.govsigmaaldrich.comorganic-chemistry.org This "orthogonal" deprotection strategy allows chemists to unmask a functional group without disturbing other sensitive parts of a molecule. organic-chemistry.org The removal of allyl groups from phosphate (B84403) esters, for example, can be achieved using palladium complexes, a method that has been refined for use in the synthesis of biophosphates and their analogs. researchgate.net

A significant modern application is in the synthesis of phosphonodepsipeptides, which are peptide analogues with potential therapeutic applications. beilstein-journals.org A 2021 review highlights a strategy where 1-ethoxycarbonylalkyl phosphorodichloridites, prepared from the corresponding hydroxy esters and phosphorus trichloride, undergo multicomponent reactions to build the phosphonodepsipeptide backbone. beilstein-journals.org This demonstrates the continued utility of the phosphorodichloridite functionality in convergent synthetic strategies.

The direct use of this compound as a precursor is exemplified in the synthesis of phosphonates where other methods prove difficult. cdnsciencepub.com By reacting this compound sequentially with an alcohol (e.g., methanol) and then water, researchers can generate mixed allyl phosphonates. cdnsciencepub.com These reagents can then be used in subsequent transformations. The data from a representative synthesis of allyl methyl phosphonate is detailed below.

Interactive Data Table: Synthesis of Allyl Methyl Phosphonate

The following table details the reaction steps for the synthesis of Allyl Methyl Phosphonate starting from this compound, as described in the literature. cdnsciencepub.com

| Step | Reagent/Solvent | Temperature (°C) | Time (hours) | Description |

| 1 | This compound in dry THF | -78 | - | Initial dissolution and cooling of the starting material under a nitrogen atmosphere. |

| 2 | Methanol (B129727) and Pyridine (B92270) in THF | -78 | 0.5 | Dropwise addition of methanol and a base to displace one chloride. |

| 3 | Stirring | -78 | 1.5 | Continued stirring at low temperature to ensure complete reaction of the first equivalent. |

| 4 | Stirring | 20-25 | 2 | The reaction is allowed to warm to room temperature. |

| 5 | Water and Pyridine in THF | 0 | - | The mixture is cooled before the dropwise addition of water and base to hydrolyze the second chloride. |

| 6 | Stirring | 0 | 0.5 | Stirring at 0°C. |

| 7 | Stirring | 20-25 | 2 | Final stirring at room temperature to complete the hydrolysis. |

The utility of the allyl group as a protecting strategy is defined by the methods available for its removal. A variety of conditions have been developed, primarily centered around transition metal catalysis.

Interactive Data Table: Deprotection Methods for Allyl Groups

This table summarizes common methods for the deprotection of allyl groups from various functional groups, a key trend in its modern application.

| Functional Group Protected | Reagent System | Conditions | Reference |

| Allyl Ester | Pd(PPh₃)₄ / N-Methylaniline | THF, Room Temp | organic-chemistry.org |

| Allyl Ether | Pd(PPh₃)₄ / ZnCl₂ / PMHS | Dichloromethane | organic-chemistry.org |

| Allyloxycarbonyl (Alloc) | Pd(PPh₃)₄ / CHCl₃ / HOAc / NMM | Room Temp | sigmaaldrich.com |

| Internucleotide Phosphate | Pd[P(C₆H₅)₃]₄ / PPh₃ / K-2-ethylhexanoate | Ethyl Acetate (B1210297) | cdnsciencepub.com |

| Internucleotide Phosphate/Thiophosphate | Concentrated NH₄OH / 2-Mercaptoethanol | Not specified | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

dichloro(prop-2-enoxy)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2OP/c1-2-3-6-7(4)5/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCFCTUWJDQMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOP(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382875 | |

| Record name | ALLYL PHOSPHORODICHLORIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41003-33-2 | |

| Record name | ALLYL PHOSPHORODICHLORIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Allyl Phosphorodichloridite

Established Laboratory Preparations

The traditional and most common laboratory synthesis of allyl phosphorodichloridite involves the direct reaction of allyl alcohol with a phosphorus trihalide, most notably phosphorus trichloride (B1173362). This method, while straightforward, requires careful control of reaction conditions to achieve desirable outcomes.

Reaction of Allyl Alcohol with Phosphorus Trichloride in Controlled Environments

The fundamental reaction for the synthesis of this compound involves the esterification of phosphorus trichloride with allyl alcohol. This process is typically conducted in a controlled environment to manage the exothermic nature of the reaction and to minimize the formation of byproducts. A general laboratory procedure involves the slow, dropwise addition of freshly distilled phosphorus trichloride to dry allyl alcohol while maintaining a low temperature, often around 0°C. chemspider.com The reaction is typically carried out in a two-necked round-bottom flask equipped with an addition funnel and a reflux condenser to manage the release of hydrogen chloride gas, a byproduct of the reaction. After the addition is complete, the reaction mixture is often stirred at reflux for a period to ensure complete conversion. chemspider.com

Influence of Stoichiometry and Reagent Addition Sequence

The stoichiometry of the reactants plays a critical role in the synthesis of this compound. To favor the formation of the desired monosubstituted product, a precise 1:1 molar ratio of allyl alcohol to phosphorus trichloride is theoretically required. An excess of allyl alcohol can lead to the formation of di- and tri-substituted products, namely dithis compound and triallyl phosphite (B83602), respectively. Conversely, a significant excess of phosphorus trichloride can complicate the purification process.

The sequence of reagent addition is also a crucial parameter. The standard and preferred method involves the slow addition of phosphorus trichloride to allyl alcohol. This approach maintains a low concentration of the highly reactive phosphorus trichloride in the reaction mixture, thereby minimizing side reactions and controlling the exothermicity of the reaction. Reversing the addition, i.e., adding allyl alcohol to phosphorus trichloride, can lead to localized areas of high alcohol concentration, increasing the likelihood of forming over-esterified byproducts.

Methodological Advancements and Novel Synthetic Routes

While the reaction of allyl alcohol with phosphorus trichloride remains a cornerstone of this compound synthesis, research has explored alternative methods to enhance efficiency, safety, and substrate scope.

Ligand-Assisted Synthesis

The exploration of ligand-assisted synthesis for this compound is an area of ongoing research. While specific, detailed examples for the synthesis of this particular compound are not extensively documented in publicly available literature, the principles of ligand-assisted synthesis in organophosphorus chemistry suggest potential avenues for improvement. In related syntheses of organophosphorus compounds, ligands can be employed to modulate the reactivity of the phosphorus center, potentially leading to higher selectivity and milder reaction conditions. For instance, in other catalytic systems for the formation of P-O bonds, ligands are known to influence the rate and outcome of the reaction.

Exploration of Alternative Phosphorus Halide Precursors

To circumvent some of the challenges associated with phosphorus trichloride, such as its high reactivity and the generation of HCl gas, alternative phosphorus halide precursors have been investigated.

Phosphorus Oxychloride (POCl3): A notable alternative is the use of phosphorus oxychloride. The reaction of allyl alcohol with phosphorus oxychloride can produce allyl phosphorodichloridate, which is structurally different from this compound. However, in some contexts, this reagent is used in related phosphorylation reactions. A key advantage of using phosphorus oxychloride is that the reaction can sometimes be driven to higher yields. For instance, reacting equimolar amounts of allyl alcohol and phosphorus oxychloride can produce the corresponding dichloridate. google.com

Phosphorus Pentachloride (PCl5): Phosphorus pentachloride is another potent chlorinating agent. While it is known to react with alcohols, its high reactivity can lead to the formation of alkyl chlorides as byproducts. The reaction of PCl5 with alcohols is vigorous and can be difficult to control for the selective synthesis of phosphorodichloridites.

Phosphorus Tribromide (PBr3): For the synthesis of the corresponding allyl phosphorobromidite, phosphorus tribromide is the reagent of choice. Similar to phosphorus trichloride, it reacts with alcohols to replace the hydroxyl group. The main application of PBr3 is in the conversion of alcohols to alkyl bromides. wikipedia.org The synthesis of allyl phosphorobromidite would follow a similar reaction pathway to the trichloride, requiring careful control of stoichiometry and temperature.

Reaction Conditions Optimization for Scalability and Purity

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale necessitates a thorough optimization of reaction parameters to ensure safety, efficiency, and high product purity.

Key parameters that are typically optimized include:

Temperature: Maintaining a low temperature during the initial stages of the reaction is crucial to control the exotherm and prevent side reactions. Subsequently, a period of heating or reflux may be employed to drive the reaction to completion.

Reaction Time: The duration of the reaction is optimized to ensure maximum conversion of the starting materials while minimizing the formation of degradation products.

Solvent: While the reaction can be performed neat, the use of an inert solvent can aid in temperature control and facilitate stirring, especially on a larger scale.

Purification: The primary method for purifying crude this compound is fractional distillation under reduced pressure. This is effective in separating the desired product from unreacted starting materials and higher boiling byproducts. The efficiency of the distillation is dependent on the difference in boiling points of the components and the design of the distillation apparatus.

Below is a table summarizing the typical reaction parameters and their impact on the synthesis:

| Parameter | Condition | Rationale |

| Temperature | 0°C during addition, then reflux | Controls exotherm, minimizes side reactions, and drives reaction to completion. |

| Stoichiometry | Near equimolar (slight excess of PCl3 may be used) | Maximizes yield of the desired product and minimizes over-reaction. |

| Reagent Addition | Slow, dropwise addition of PCl3 to allyl alcohol | Ensures better temperature control and reduces byproduct formation. |

| Purification | Fractional distillation under reduced pressure | Separates the product from impurities based on boiling point differences. |

By carefully controlling these parameters, it is possible to achieve a high yield and purity of this compound, making it suitable for its various applications in chemical synthesis.

Reactivity and Diverse Reaction Pathways of Allyl Phosphorodichloridite

Fundamental Phosphorus(III) Reactivity Modes

Allyl phosphorodichloridite, with the chemical formula C₃H₅Cl₂OP, is a trivalent phosphorus compound that exhibits characteristic reactivity patterns centered on the phosphorus atom. The phosphorus center in this molecule can act as both an electrophile and a nucleophile, depending on the reacting species.

Electrophilic Nature of the Phosphorus Center

The phosphorus atom in this compound is bonded to an allyloxy group and two chlorine atoms. The high electronegativity of the chlorine atoms results in a significant electron withdrawal from the phosphorus atom, rendering it electron-deficient and thus a strong electrophilic center. researchgate.netmdpi.com This electrophilicity is a key feature of its reactivity, making it susceptible to attack by nucleophiles. researchgate.net The electrophilic character is a general trait for phosphorus (III) compounds, especially those bearing electronegative substituents. mdpi.com

This inherent electrophilicity allows this compound to readily react with a variety of nucleophilic reagents. The reaction typically proceeds via a nucleophilic substitution mechanism at the phosphorus center, where the chlorine atoms act as good leaving groups. The electrophilic nature of dichlorophosphites, such as this compound, is a critical factor in their utility as phosphorylating agents in organic synthesis. researchgate.net

Nucleophilic Attack by Various Substrates

Due to its electrophilic phosphorus center, this compound is readily attacked by a wide range of nucleophiles. chemistry-chemists.com These nucleophilic attacks lead to the displacement of one or both of the chloride ions, forming new phosphorus-containing compounds. This reactivity is fundamental to its application in synthesizing a diverse array of organophosphorus molecules.

Common nucleophiles that react with this compound include:

Alcohols and Phenols: These react to form phosphite (B83602) esters. cdnsciencepub.comwikipedia.org

Amines: Reaction with amines leads to the formation of phosphoramidites. Current time information in Bangalore, IN.researchgate.netnumberanalytics.com

Water: Hydrolysis of this compound can occur, although the specific products can vary depending on the reaction conditions. cdnsciencepub.com

Organometallic Reagents: While less common, carbon nucleophiles can also react at the phosphorus center.

The general mechanism for these reactions involves the lone pair of electrons on the nucleophile attacking the electron-deficient phosphorus atom. This is followed by the expulsion of a chloride ion. The process can be repeated, allowing for the stepwise substitution of both chlorine atoms. The reactivity of the nucleophile and the reaction conditions can be controlled to achieve selective monosubstitution or disubstitution.

Nucleophilic Substitution Reactions at Phosphorus

The electrophilic phosphorus atom in this compound is the site of various nucleophilic substitution reactions, which are central to its synthetic utility. These reactions allow for the introduction of a wide range of functional groups onto the phosphorus center, leading to the formation of diverse organophosphorus compounds.

Formation of Phosphite Esters

One of the most common applications of this compound is in the synthesis of phosphite esters. This is typically achieved by reacting it with alcohols or phenols. wikipedia.org The reaction proceeds through nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic phosphorus atom, with the concurrent displacement of a chloride ion. cdnsciencepub.com

The reaction can be controlled to produce either mixed or symmetrical phosphite esters. For instance, reaction with one equivalent of an alcohol in the presence of a base to neutralize the liberated HCl will primarily yield a mixed allyl dialkyl phosphite. wikipedia.org Subsequent reaction with a different alcohol can then lead to a trialkyl phosphite with three different alkoxy groups. The use of a base, such as pyridine (B92270) or a tertiary amine, is often crucial to drive the reaction to completion by scavenging the HCl produced. cdnsciencepub.comwikipedia.org

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| This compound | Methanol (B129727) | Pyridine | Allyl methyl phosphorochloridite | cdnsciencepub.com |

| This compound | Ethanol | Triethylamine | Diallyl ethyl phosphite (in excess allyl alcohol) | wikipedia.org |

| This compound | Phenol | Pyridine | Allyl phenyl phosphorochloridite | researchgate.net |

Synthesis of Phosphoramidites and Related Phosphitylating Reagents

This compound serves as a precursor for the synthesis of phosphoramidites, which are crucial reagents in oligonucleotide synthesis. springernature.comtcichemicals.com The reaction involves the nucleophilic attack of an amine on the phosphorus center, displacing a chloride ion. Current time information in Bangalore, IN.researchgate.net This reaction is the foundation of the phosphoramidite (B1245037) method for synthesizing DNA and RNA. springernature.comtcichemicals.com

The development of phosphoramidite chemistry was a significant advancement over the earlier "phosphorodichloridite" method, as the resulting phosphoramidites are more stable and easier to handle than the highly reactive chlorophosphite intermediates. springernature.comzenodo.org The reaction of a protected nucleoside with a phosphitylating agent derived from this compound, in the presence of a weak acid activator, leads to the formation of a key phosphite triester intermediate in oligonucleotide synthesis. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Application | Reference |

| This compound | Protected Nucleoside | Deoxyribonucleoside phosphoramidite | Oligonucleotide Synthesis | springernature.com |

| This compound | Diisopropylamine | Allyl (diisopropylamino)phosphorochloridite | Phosphitylating Reagent | researchgate.netnumberanalytics.com |

| This compound | Amino alcohol | O-phosphitylated amino alcohol | Synthesis of phosphonodepsipeptides | researchgate.net |

Derivatization Towards Phosphorochloridates and Phosphoryl Donors

This compound can be converted into pentavalent phosphorus compounds, such as phosphorochloridates, through oxidation reactions. These phosphorochloridates are themselves valuable phosphorylating agents. For example, controlled oxidation of the product from the reaction of this compound with an alcohol can yield an alkyl allyl phosphorochloridate. thieme-connect.de

These phosphorochloridates can then be used to phosphorylate other molecules, acting as phosphoryl donors. thieme-connect.deacs.org This two-step process, involving initial phosphitylation followed by oxidation, is a common strategy in organophosphorus chemistry to access phosphate (B84403) esters and their derivatives. The allyl group in these structures is particularly useful as it can be selectively removed under mild conditions, for example, using palladium catalysts, which is advantageous in the synthesis of complex molecules. cdnsciencepub.comacs.org

Strategic Role in Phosphorylation and Phosphitylation Processes

This compound is a key reagent in synthetic organic chemistry, particularly in the synthesis of modified oligonucleotides and other phosphorylated molecules. Its utility stems from the presence of two highly reactive phosphorus-chlorine (P-Cl) bonds and a strategically important allyl group. This combination allows for the stepwise and controlled formation of phosphite triesters, which can subsequently be converted to the desired phosphate products. The development of this methodology was a significant modification of earlier "phosphorodichloridite" coupling procedures. springernature.comgoogle.com

The core of its application lies in the phosphitylation of hydroxyl groups. This compound reacts readily with alcohols and the hydroxyl groups of nucleosides. researchgate.net The reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic phosphorus atom, displacing one of the chloride ions. This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. springernature.comatdbio.com

In the context of oligonucleotide synthesis, a protected nucleoside is reacted with this compound to form a nucleoside phosphoramidite intermediate. This reactive species can then couple with the 5'-hydroxyl group of a growing oligonucleotide chain, extending the sequence. springernature.comharvard.edu This approach is fundamental to the widely used phosphoramidite method for DNA and RNA synthesis. springernature.comresearchgate.net

Table 1: Coupling Reaction of this compound with Nucleosides

| Reactant 1 | Reactant 2 | Key Conditions | Intermediate Product |

| This compound | Protected Nucleoside (e.g., 5'-DMT-thymidine) | Anhydrous solvent (e.g., Dichloromethane), Base (e.g., N,N-diisopropylethylamine) | Nucleoside 3'-O-(allyl-chlorophosphinyl) derivative |

| Nucleoside 3'-O-(allyl-chlorophosphinyl) derivative | Second Nucleoside/Growing Oligonucleotide Chain | Activator (e.g., Tetrazole) | Allyl-protected phosphite triester |

The phosphite triester intermediates formed from the coupling reaction are trivalent phosphorus (P(III)) species and are generally unstable. osti.gov To generate the more stable pentavalent phosphorus (P(V)) linkage found in natural nucleic acids, an oxidation step is necessary. google.com This is commonly achieved using a solution of iodine in an aqueous medium, such as tetrahydrofuran/water/pyridine. google.com Anhydrous oxidizing agents like tert-butyl hydroperoxide or (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) can also be employed, which is particularly useful for sensitive substrates. nih.govwikipedia.org

Alternatively, for the synthesis of therapeutic oligonucleotides like antisense agents, one of the non-bridging oxygen atoms in the phosphate backbone is often replaced with sulfur to create a phosphorothioate (B77711) linkage. wikipedia.orggoogle.com This modification enhances the oligonucleotide's resistance to nuclease degradation. The conversion of the phosphite triester to a phosphorothioate is accomplished through a sulfurization reaction, using reagents such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or phenylacetyl disulfide (PADS). nih.govresearchgate.net

Table 2: Conversion Pathways for Allyl-Protected Phosphite Triesters

| Starting Material | Transformation | Reagents | Product |

| Allyl-protected phosphite triester | Oxidation | I₂/H₂O or tert-Butyl hydroperoxide (TBHP) | Allyl-protected phosphate triester |

| Allyl-protected phosphite triester | Sulfurization | Beaucage Reagent or Phenylacetyl disulfide (PADS) | Allyl-protected phosphorothioate triester |

Mechanistic Investigations of Core Transformations

Understanding the mechanisms underlying the reactions of this compound is crucial for optimizing yields and controlling stereochemistry.

The progression of the phosphitylation reaction is governed by both kinetic and thermodynamic factors. scribd.com The formation of the P-O bond is thermodynamically favorable. Kinetically, the reaction rate is dependent on several factors, including the concentration of the reactants and the activator. rsc.org Studies on similar phosphitylation reactions have shown that at low alcohol concentrations, the alcoholysis step can be rate-limiting. researchgate.netpsu.edu However, at higher alcohol concentrations, the formation of the activated phosphitylating intermediate can become the rate-limiting step. researchgate.netpsu.edu The choice of solvent and the nature of the substituents on the phosphorus atom also significantly influence the reaction kinetics. researchgate.net For instance, the reaction of phenol with phosphorous trichloride (B1173362) shows a significant temperature dependence, with higher temperatures leading to a greater reaction rate and yield. researchgate.net

Exploitation of the Allylic Moiety's Inherent Reactivity

The allyl group is not merely a placeholder; it serves as a crucial protecting group for the phosphate or phosphorothioate linkage. nih.govnih.gov Its primary advantage is that it can be removed under very mild, specific, and neutral conditions, which preserves the integrity of the often-sensitive oligonucleotide product. researchgate.netorganic-chemistry.org This "deallylation" is typically achieved through palladium(0)-catalyzed reactions. organic-chemistry.orgacsgcipr.orgrsc.org

The mechanism involves the formation of a π-allyl-palladium complex. acsgcipr.org In the presence of a nucleophilic scavenger, such as 1,3-dimethylbarbituric acid, morpholine, or butylammonium (B8472290) formate, the allyl group is transferred from the palladium complex to the scavenger, regenerating the Pd(0) catalyst and leaving a free phosphate or phosphorothioate group. researchgate.netuniversiteitleiden.nl This orthogonality is highly valuable, as the allyl group can be cleaved without affecting other common protecting groups used in oligonucleotide synthesis, such as those on the nucleobases. colab.wsorganic-chemistry.org This selective removal is a cornerstone of the "allyl protection strategy" in the synthesis of complex nucleic acid structures and other phosphorylated molecules. researchgate.netcolab.ws

Potential for Sigmatropic Rearrangements in Derived Systems (e.g., Claisen, Cope-type)

Systems derived from this compound possess the inherent structural framework conducive to sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a σ-bond across a π-electron system. libretexts.org The most pertinent of these are the researchgate.netresearchgate.net-sigmatropic shifts, exemplified by the Claisen and Cope rearrangements. capes.gov.brchadsprep.com In these reactions, the allyl group of a precursor molecule can undergo a concerted reorganization, leading to the formation of a new C-C bond and a shift of the double bond. libretexts.orgunacademy.com

The Claisen rearrangement, traditionally involving an allyl vinyl ether, results in a γ,δ-unsaturated carbonyl compound. unacademy.comwikipedia.orgorganic-chemistry.org In systems derived from this compound, analogous "phospha-Claisen" rearrangements can be envisaged where the oxygen atom is replaced by phosphorus. These rearrangements are recognized as part of a larger family of related transformations. capes.gov.br The reaction proceeds through a highly ordered, cyclic transition state, often preferring a chair-like conformation. organic-chemistry.org Various modifications of the Claisen rearrangement, such as the Ireland-Claisen and Johnson-Claisen rearrangements, demonstrate the versatility of this reaction class and its adaptability to different substrates and conditions. wikipedia.orglibretexts.orgstereoelectronics.org The Ireland-Claisen rearrangement, for instance, involves the reaction of an allylic carboxylate with a strong base to form a silyl (B83357) ketene (B1206846) acetal (B89532), which then rearranges. wikipedia.orglibretexts.org The Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester to produce a γ,δ-unsaturated ester. wikipedia.orglibretexts.org

The Cope rearrangement is an all-carbon analogue of the Claisen rearrangement, involving the thermal isomerization of a 1,5-diene. capes.gov.brpearson.com The introduction of a phosphorus atom into the rearranging framework, creating a "phospha-Cope" system, can significantly influence the reaction's energetics. researchgate.net Theoretical studies have shown that replacing a CH moiety with a phosphorus atom can lower the activation energy for the Cope rearrangement, which is attributed to the weaker C=P π-bond compared to a C=C π-bond. researchgate.net This suggests that derived organophosphorus compounds could undergo such rearrangements under milder conditions than their all-carbon counterparts.

Table 1: Comparison of Sigmatropic Rearrangement Types

| Rearrangement | Key Reactant Moiety | Key Product Moiety | Notes |

| Claisen | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | An oxygen atom is part of the rearranging framework. chadsprep.comorganic-chemistry.org |

| Cope | 1,5-Diene | Isomeric 1,5-diene | An all-carbon researchgate.netresearchgate.net-sigmatropic rearrangement. capes.gov.brpearson.com |

| Ireland-Claisen | Allylic carboxylate | γ,δ-Unsaturated carboxylic acid | Proceeds via a silyl ketene acetal intermediate. wikipedia.orglibretexts.org |

| Johnson-Claisen | Allylic alcohol | γ,δ-Unsaturated ester | Often requires high temperatures and is acid-catalyzed. wikipedia.orglibretexts.org |

| Phospha-Claisen/Cope | Allyl phosphorus compound | Rearranged phosphorus-containing product | The presence of phosphorus can lower the activation energy. capes.gov.brresearchgate.net |

Radical Processes and Selective Allylic Functionalization in Analogues

The allyl group in analogues of this compound is susceptible to radical-mediated transformations, opening pathways for selective allylic functionalization. Phosphorus-centered radicals, particularly those containing a P=O bond, exhibit high reactivity and can readily add to unsaturated systems like alkenes. oaepublish.com This provides a route for the formation of new carbon-phosphorus bonds under relatively mild conditions, often avoiding the need for transition metal catalysts. nii.ac.jp

The generation of phosphorus-centered radicals can be achieved through various methods, including photo-induced homolysis of P-P bonds or the use of radical initiators. mdpi.com Once formed, these radicals can add to the double bond of an allylic system. This addition can lead to a variety of functionalized products depending on the subsequent reaction steps. For example, the radical addition of diphenylphosphine (B32561) oxide to allylic compounds has been shown to produce γ-heteroatom-functionalized phosphine (B1218219) oxides, which can serve as precursors to bidentate ligands. nii.ac.jp

Selective functionalization at the allylic position is a key challenge and area of interest. Allylic radicals, formed either by hydrogen abstraction from an allylic C-H bond or by addition of a radical to a diene, are stabilized by resonance. openochem.orglibretexts.org This delocalization of the unpaired electron can lead to a mixture of products if the radical is unsymmetrical. libretexts.org However, recent advancements in photoredox catalysis combined with phosphate salts have demonstrated the potential for direct and selective C(sp³)–H functionalization at the allylic position. rsc.org These methods utilize phosphate radicals as hydrogen atom transfer agents to generate the key allylic radical intermediate. rsc.org The subsequent reaction of this intermediate allows for the introduction of various functional groups.

The difunctionalization of alkenes using phosphorus-centered radicals is another powerful strategy. oaepublish.com This process typically involves the initial addition of the phosphorus radical to the double bond to form a carbon-centered radical intermediate. oaepublish.com This intermediate can then be trapped by another radical species or undergo further transformations to yield highly functionalized molecules. oaepublish.comrsc.org

Table 2: Examples of Radical Reactions in Organophosphorus Chemistry

| Reaction Type | Reactants | Product Type | Key Features |

| Hydrophosphinylation | Alkene/Alkyne + P(O)-H compound | Alkenylphosphine oxide | Typically proceeds via an anti-Markovnikov addition. oaepublish.com |

| Bisphosphination | Alkene/Alkyne + Diphosphine derivative | 1,2-Bis(phosphino)alkane/alkene | Can be initiated by photolysis of P-P bonds. mdpi.com |

| Allylic C-H Functionalization | Alkene + Phosphate salt (photocatalysis) | Functionalized alkene | Utilizes phosphate radicals for hydrogen atom abstraction. rsc.org |

| Phosphorylation-Peroxidation | Alkene + P(O)-H compound + Peroxide | β-Phosphoryl peroxide | A tandem radical process for alkene difunctionalization. rsc.org |

Organometallic Reactivity of Allyl Ligands in Derived Complexes

When incorporated into organometallic complexes, for example with palladium, the allyl moiety derived from this compound becomes an "allyl ligand" with a rich and versatile reactivity profile. wikipedia.orglibretexts.org Allyl ligands commonly bind to transition metals in an η³-fashion, where all three carbon atoms of the allyl group coordinate to the metal center. wikipedia.orgilpi.com This coordination mode makes the allyl group susceptible to nucleophilic attack, a fundamental reaction in organometallic chemistry. ilpi.com

Palladium-allyl complexes are particularly significant in catalysis. wikipedia.org They are key intermediates in numerous synthetic transformations, including the well-known Tsuji-Trost allylation. The reactivity of these complexes is highly tunable through the modification of other ligands attached to the metal center. alfa-chemistry.com Phosphine ligands, which can be derived from reagents like this compound, play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing the outcome of catalytic reactions. alfa-chemistry.com For instance, the choice of phosphine ligand can affect the efficiency of oxidative addition and reductive elimination steps in a catalytic cycle. alfa-chemistry.com

The synthesis of palladium-allyl complexes can be achieved through several routes, including the oxidative addition of an allylic halide to a low-valent palladium species. wikipedia.org For example, the reaction of allyl chloride with a suitable Pd(0) source yields the classic allylpalladium chloride dimer, [(η³-C₃H₅)PdCl]₂. wikipedia.org This dimer serves as a common precursor for a wide range of other palladium-allyl complexes through the reaction with various Lewis bases, including phosphines, to form monomeric adducts of the type (η³-allyl)PdCl(L). wikipedia.org

The reactivity of the allyl ligand itself can be complex. Nucleophilic attack typically occurs at the terminal carbons of the η³-allyl ligand, on the face opposite to the metal. ilpi.com In addition to being attacked by external nucleophiles, the allyl ligand can participate in insertion reactions and reductive elimination. ilpi.comresearchgate.net Furthermore, the development of catalyst systems that promote the direct C-H activation of the allylic position of unactivated alkenes to form π-allyl-palladium intermediates is an area of active research, offering a more atom-economical approach to allylic functionalization. chinesechemsoc.orgacs.org

Table 3: Common Reactions Involving Palladium-Allyl Complexes

| Reaction Name/Type | Reactants | Product | Key Intermediate |

| Tsuji-Trost Reaction | Allylic substrate + Nucleophile | Allylated nucleophile | (η³-Allyl)palladium complex |

| Allylic Alkylation | Allylic acetate (B1210297) + Malonate derivative | Allylated malonate | (η³-Allyl)palladium complex academie-sciences.fr |

| Allylic Amination | Cinnamyl acetate + Amine | Allylated amine | (η³-Allyl)palladium complex rsc.org |

| Allylic C-H Alkylation | Terminal alkene + Carbon nucleophile | Alkylated alkene | Ternary Pd(0) complex with phosphine ligand acs.org |

Applications in Advanced Synthetic Organic Chemistry

Precursor for Architecturally Complex Organophosphorus Scaffolds

Beyond oligonucleotide synthesis, allyl phosphorodichloridite is a valuable starting material for constructing a diverse array of organophosphorus compounds, including those with complex, three-dimensional structures.

Phosphorus-containing heterocycles are of significant interest due to their presence in biologically active molecules and their applications as ligands in catalysis and as advanced materials. mdpi.com this compound provides a reactive phosphorus center and allyl groups that can participate in various cyclization reactions.

One powerful strategy involves the reaction of this compound with diols or other bifunctional molecules to form cyclic phosphites, which can then be converted to other heterocyclic systems. A notable application is the use of ring-closing metathesis (RCM) on substrates derived from this compound. For example, reacting C-allylated phenols with an allylphosphonochloridate (derived from this compound) can produce diallylated phosphonate (B1237965) derivatives. wbnsou.ac.in These precursors can then undergo RCM to form medium-ring phosphorus heterocycles, such as benzo-fused oxophosphocines. wbnsou.ac.in The synthesis of various phosphorus heterocycles, including phostones and oxazaphosphinanes, often utilizes precursors that can be prepared from this compound. umsl.edu

| Precursor Type | Cyclization Strategy | Resulting Heterocycle |

| Diallylated aryl phosphonates | Ring-Closing Metathesis (RCM) | Benzo-fused oxophosphocines |

| Allylic phosphonates | Ring-Closing Metathesis (RCM) | Cyclic phosphonates (Phostones) |

| α-chloroalkylphosphinic chlorides | Base-promoted cyclization | 2,3-dihydro-1,3-oxaphospholes |

The synthesis of molecules with stereogenic phosphorus centers is a significant challenge in organic chemistry, with important implications for asymmetric catalysis and drug development. rsc.orgchemrxiv.org P-chiral compounds often exhibit unique biological activities or catalytic properties. chemrxiv.org

This compound can be used as a starting material to introduce a phosphorus center that is subsequently rendered chiral. Methodologies for creating P-stereogenic centers include the desymmetrization of prochiral substrates or the use of chiral auxiliaries. mdpi.com For instance, reacting a prochiral phosphonic dichloride with a chiral alcohol or amine in the presence of a catalyst can lead to the enantioselective formation of a P-stereogenic compound. chemrxiv.orgnih.gov While direct catalytic asymmetric reactions involving this compound are less common, it serves as a precursor to phosphonic dichlorides and other intermediates that are central to these stereoselective transformations. nih.gov The development of catalytic methods to access chiral P(V) building blocks, such as chlorophosphonamidates, from dichlorides represents a major advance in the field. chemrxiv.org

Utilization of the Allyl Moiety as a Removable Protecting Group Strategy

The allyl group is a valuable tool for protecting hydroxyl and phosphate (B84403) functionalities due to its stability under both acidic and basic conditions. organic-chemistry.org This stability allows for its use in complex multi-step syntheses where other protecting groups might be cleaved prematurely.

Palladium-Catalyzed Deprotection Methodologies

A key advantage of the allyl protecting group is its facile removal under mild conditions using palladium catalysis. organic-chemistry.orgcolab.ws The process typically involves a palladium(0) catalyst, which coordinates to the double bond of the allyl group to form a π-allyl complex. wikipedia.orgorganic-chemistry.org This activation facilitates the cleavage of the C-O bond, liberating the protected functional group. wikipedia.orgorganic-chemistry.org

The general mechanism for palladium-catalyzed deprotection involves:

Coordination: The Pd(0) catalyst coordinates to the alkene of the allyl group, forming a η² π-allyl-Pd(0) complex. wikipedia.orgorganic-chemistry.org

Oxidative Addition: The palladium undergoes oxidative addition, leading to the expulsion of the leaving group and the formation of a η³ π-allyl-Pd(II) complex. wikipedia.orgorganic-chemistry.org This step is also referred to as ionization. organic-chemistry.org

Nucleophilic Attack: A nucleophile, often referred to as an "allyl scavenger," attacks the allyl group, regenerating the Pd(0) catalyst and yielding the deprotected molecule. tandfonline.comuva.nl

Various nucleophiles, or allyl scavengers, can be employed in this process. The choice of scavenger can influence the reaction efficiency and prevent side reactions. uva.nl For instance, in the synthesis of pro-oligonucleotides, dimedone has been used as an effective allyl scavenger, preventing the degradation of sensitive phosphotriester linkages that can occur with other scavengers like formic acid and n-butylamine. tandfonline.com Other commonly used scavengers include barbituric acid derivatives, morpholine, and tributyltin hydride. organic-chemistry.orguva.nl

The choice of solvent can also significantly impact the reaction rate. Protic polar solvents like methanol (B129727) have been shown to accelerate the deprotection of allyl ethers, often reducing reaction times from hours to minutes. organic-chemistry.org

A variety of palladium catalysts can be used, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being a common choice. jst.go.jpgoogle.com The selection of phosphine (B1218219) ligands coordinated to the palladium center can also be optimized to improve reaction outcomes. google.com

Table 1: Comparison of Allyl Scavengers in Palladium-Catalyzed Deprotection

| Allyl Scavenger | Typical Conditions | Notes |

|---|---|---|

| Dimedone | Pd₂(dba)₃-CHCl₃/PPh₃, 55°C | Efficient for pro-oligonucleotide synthesis, avoids degradation of sensitive groups. tandfonline.com |

| Formic acid/n-butylamine | Pd₂(dba)₃-CHCl₃/PPh₃, 55°C | Can lead to the degradation of some sensitive protecting groups. tandfonline.com |

| Barbituric acid derivatives | Pd(0) catalyst, protic polar solvents (e.g., MeOH) | Allows for reaction at room temperature and selective cleavage of different allyl-based ethers. organic-chemistry.org |

| Tributyltin hydride (Bu₃SnH) | Pd(0) catalyst | An efficient method, particularly for Alloc-protected amines. uva.nl |

| Pyrrolidine or Piperidine | Organic-soluble palladium complex with a phosphine ligand | Effective for the deallylation of allyl esters and ethers. google.com |

Orthogonal Protecting Group Strategies in Multi-Step Syntheses

Orthogonal protection is a fundamental strategy in the synthesis of complex molecules, such as peptides and oligonucleotides, as it allows for the selective removal of one protecting group in the presence of others. fiveable.menumberanalytics.com This provides precise control over which functional group reacts at each step of a multi-step synthesis. fiveable.me

The allyl group is a valuable component of orthogonal protection schemes because its removal conditions—typically palladium catalysis—are distinct from those used to cleave many other common protecting groups. colab.wsnumberanalytics.com For example, the allyl group is stable to the basic conditions used to remove the Fmoc group and the acidic conditions used for the Boc and trityl groups, which are frequently employed in peptide and oligonucleotide synthesis. fiveable.mesigmaaldrich.com

In the context of oligonucleotide synthesis, the allyl group can be used to protect the internucleotide phosphate linkages. nih.govresearcher.life It can be removed without affecting other protecting groups on the nucleobases or the sugar moieties, which is crucial for the successful synthesis of the desired oligonucleotide sequence. tandfonline.com For instance, the allyloxycarbonyl (AOC) group can be used to protect the exocyclic amines of nucleobases, while the allyl group protects the phosphate backbone. The AOC groups can be removed under palladium-catalyzed conditions with a suitable scavenger like dimedone, leaving the phosphate protections intact. tandfonline.com

The orthogonality of the allyl group is also demonstrated by its compatibility with silyl (B83357) ethers and benzyl (B1604629) ethers, which are removed under fluoridic and hydrogenolytic conditions, respectively. numberanalytics.com This allows for intricate synthetic routes where multiple functional groups need to be selectively manipulated. numberanalytics.com

Table 2: Orthogonal Protecting Group Pairs Involving the Allyl Group

| Allyl Group Paired With | Allyl Removal Condition | Paired Group Removal Condition | Application Area |

|---|---|---|---|

| Fmoc (9-fluorenylmethoxycarbonyl) | Palladium catalysis sigmaaldrich.com | Base (e.g., piperidine) fiveable.me | Peptide Synthesis fiveable.me |

| Boc (tert-butyloxycarbonyl) | Palladium catalysis colab.ws | Acid (e.g., TFA) fiveable.me | Peptide Synthesis fiveable.me |

| Benzyl (Bn) | Palladium catalysis researchgate.net | Hydrogenolysis numberanalytics.com | General Organic Synthesis numberanalytics.com |

| Silyl ethers (e.g., TBDMS) | Palladium catalysis | Fluoride source (e.g., TBAF) numberanalytics.com | General Organic Synthesis numberanalytics.com |

| Allyloxycarbonyl (AOC) | Palladium catalysis with specific scavengers tandfonline.com | Can be removed simultaneously or selectively depending on conditions tandfonline.com | Oligonucleotide Synthesis tandfonline.com |

Role in Catalytic Processes and Ligand Design

This compound serves as a valuable starting material for the synthesis of organophosphorus ligands, which are essential components in transition metal-catalyzed reactions. google.comethernet.edu.et These ligands play a crucial role in controlling the reactivity and selectivity of the metal catalyst. ethernet.edu.et

Development of Organophosphorus Ligands for Transition Metal Catalysis

Organophosphorus compounds, particularly phosphites and phosphoramidites, are a prominent class of ligands in transition metal catalysis. ethernet.edu.ettesisenred.net this compound can be used as a building block to create a diverse library of these ligands. By reacting it with various diols, new polyphosphite ligands can be synthesized. google.com

The modular nature of these ligands allows for systematic variation of their steric and electronic properties, which is key to optimizing catalytic performance. tesisenred.netnih.gov For example, phosphite-pyridine and phosphite-oxazoline ligands have been developed and successfully applied in asymmetric palladium-catalyzed allylic substitution reactions. nih.govresearchgate.net The introduction of an enantiopure biaryl phosphite (B83602) moiety, which can be derived from precursors like this compound, has been shown to be essential for achieving high enantioselectivity in these reactions. nih.gov

The π-acceptor character of the phosphite moiety can increase reaction rates, and the flexibility and bite angle of the ligand can enhance its versatility across different substrates. tesisenred.net The development of these tailored ligands is a continuous area of research aimed at improving the efficiency and selectivity of catalytic processes. ethernet.edu.et

Involvement in Allylic Substitution Reactions (Indirectly through derived compounds)

While this compound itself is not directly involved as a ligand in allylic substitution reactions, the phosphite ligands derived from it are highly significant in this field. nih.govresearchgate.net Asymmetric allylic substitution, particularly the palladium-catalyzed Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov

The ligands play a critical role in the mechanism of these reactions. In the Tsuji-Trost reaction, a palladium(0) catalyst coordinates to an allylic substrate, leading to the formation of a π-allylpalladium intermediate. wikipedia.orgorganic-chemistry.org The chiral ligand, such as a phosphite-oxazoline, influences the stereochemical outcome of the subsequent nucleophilic attack on the π-allyl complex. wikipedia.orgresearchgate.net

The success of these reactions often depends on the careful design of the ligand. researchgate.netresearchgate.net Ligands derived from precursors like this compound can be modified to create a library with varying electronic and steric properties. tesisenred.netnih.gov This modularity allows for the fine-tuning of the catalyst to achieve high enantioselectivities (up to >99% ee) and activities for a wide range of substrates and nucleophiles. nih.govresearchgate.net

Research has shown that phosphite-based ligands are effective in these reactions, sometimes outperforming more traditional phosphine ligands. tesisenred.netnih.gov Their electron-deficient nature can be advantageous in certain catalytic cycles. nih.gov The study of the palladium-π-allyl intermediates through techniques like NMR provides a deeper understanding of how ligand parameters influence the enantioselectivity of the reaction. nih.gov

Computational and Theoretical Chemistry Studies of Allyl Phosphorodichloridite

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. northwestern.edu These computational methods solve the Schrödinger equation for a molecular system, providing detailed information about its electronic structure, including the energies and shapes of molecular orbitals, and the distribution of electron density. northwestern.edu For a molecule like allyl phosphorodichloridite, such calculations are invaluable for predicting its stability, reactivity, and spectroscopic characteristics.

Molecular Orbitals and Electron Density Distribution

The reactivity of a chemical species is largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com For this compound, the HOMO would likely be associated with the π-bond of the allyl group or the lone pairs on the oxygen and chlorine atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the phosphorus atom, specifically in the antibonding σ* orbitals of the P-Cl bonds, making it the most susceptible site for nucleophilic attack. acs.org

The molecular orbital diagram of the allyl group itself consists of three π molecular orbitals (π1, π2, π3) arising from the combination of the three p-orbitals on the carbon atoms. masterorganicchemistry.comyoutube.com The lowest energy orbital (π1) is bonding with zero nodes, the middle orbital (π2) is non-bonding with one node at the central carbon, and the highest energy orbital (π3) is anti-bonding with two nodes. masterorganicchemistry.comyoutube.com In this compound, these orbitals would be perturbed by the phosphorodichloridite moiety.

Electron density distribution maps provide a visual representation of charge distribution across the molecule. In this compound, a high electron density would be found around the highly electronegative chlorine and oxygen atoms, while the phosphorus atom would be relatively electron-deficient. This polarization is key to its role as an electrophile in many chemical reactions. nih.gov

Interactive Table: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily σ* P-Cl antibonding character; site for nucleophilic attack. |

| HOMO | -9.8 | Primarily π C=C bonding character and oxygen lone pair; site for electrophilic attack. |

| HOMO-1 | -10.5 | Primarily chlorine lone pair character. |

Note: These values are illustrative and represent typical energy levels for such orbitals.

Spectroscopic Parameter Prediction Methodologies

Computational quantum chemistry is a powerful tool for predicting various spectroscopic parameters. Methodologies such as Density Functional Theory (DFT) can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectrum of a proposed structure with experimental data, the identity and conformation of a synthesized compound can be confirmed. nih.gov For this compound, DFT calculations would predict characteristic vibrational modes, including the C=C stretch of the allyl group, P-O and P-Cl stretching frequencies, and various bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) and coupling constants can be accurately predicted. These calculations help in the assignment of complex spectra and can provide detailed structural information. For this compound, predicting the ³¹P NMR chemical shift is particularly important for characterizing the electronic environment of the phosphorus center.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a window into the intricate details of chemical reaction mechanisms, revealing the pathways that connect reactants to products. ethz.ch By modeling these transformations, it is possible to identify transient intermediates and high-energy transition states that are often difficult or impossible to observe experimentally. rutgers.edu

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a conceptual and mathematical tool that maps the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. wayne.eduyoutube.com

To elucidate a reaction mechanism involving this compound, such as its reaction with an alcohol to form a phosphite (B83602) triester, a PES would be constructed. The surface would be mapped by systematically changing key geometric parameters, such as the distance of the incoming nucleophile to the phosphorus atom and the length of the P-Cl bond being broken. The lowest energy path along this surface from the reactant valley to the product valley is known as the reaction coordinate. libretexts.org

Transition State Characterization and Activation Energy Analysis

The transition state (TS) is a critical point on the PES, representing the configuration of maximum potential energy along the reaction coordinate. masterorganicchemistry.com It is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. wikipedia.org Computational algorithms are used to locate the precise geometry of the transition state. A key validation of a true transition state is the calculation of its vibrational frequencies, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. rutgers.edu

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. masterorganicchemistry.comyoutube.com It represents the minimum energy barrier that must be overcome for the reaction to occur. rutgers.edu By calculating the energies of the reactants and the transition state, computational methods provide a direct estimate of the activation energy. This value is crucial for understanding reaction kinetics, as a higher activation energy corresponds to a slower reaction rate. For reactions of this compound, calculating the activation energies for competing pathways can predict the major product.

Interactive Table: Illustrative Energy Profile for a Reaction of this compound

| Species | Relative Energy (kJ/mol) | Description |

| Reactants (this compound + Nucleophile) | 0 | Starting materials at their minimum energy geometry. |

| Transition State | +85 | Highest energy point along the reaction coordinate; partial bond formation and breaking. |

| Products | -50 | Final products at their minimum energy geometry. |

| Calculated Activation Energy (Ea) | +85 kJ/mol | Energy difference between Transition State and Reactants. |

| Calculated Enthalpy of Reaction (ΔH) | -50 kJ/mol | Energy difference between Products and Reactants (exothermic). |

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule significantly influences its physical properties and reactivity. This compound possesses several rotatable single bonds (C-C, C-O, O-P), allowing it to exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these arrangements (conformers) and to determine the energy barriers between them.

Computational methods, particularly DFT, are highly effective for performing conformational analysis. nih.gov A systematic search can be performed by rotating the molecule around its flexible bonds and calculating the energy at each step. This process generates a potential energy map from which the low-energy, stable conformers can be identified. For example, a study on the related molecule triallyl phosphate (B84403) revealed the existence of 131 distinct conformations contributing to its room temperature population, highlighting the complexity that can arise from multiple rotatable bonds. nih.gov A similar theoretical approach for this compound would identify its preferred geometries, which is crucial for understanding its reactivity and for predicting the stereochemical outcome of its reactions. For instance, the accessibility of the phosphorus center to an incoming nucleophile may be highly dependent on the molecule's conformation.

Reaction Path Dynamics and Trajectory Studies

Computational and theoretical chemistry provide powerful tools for understanding the intricate details of chemical reactions at a molecular level. For a reactive compound like this compound, studying reaction path dynamics and conducting trajectory studies can elucidate the mechanisms, kinetics, and outcomes of its various transformations. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from research on analogous organophosphorus compounds. osti.govmdpi.comnih.gov

Reaction path dynamics investigations typically begin with the mapping of the potential energy surface (PES) for a given reaction. This surface is a mathematical landscape that describes the energy of a molecular system as a function of its geometry. Key features of the PES that are of interest include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states.

For this compound, a common reaction is nucleophilic substitution at the phosphorus center. mdpi.com Theoretical studies on similar phosphorodichloridites often employ quantum chemical methods, such as Density Functional Theory (DFT), to locate the transition state for the substitution reaction. The energy difference between the reactants and the transition state determines the activation energy barrier, a critical factor in the reaction rate.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Nucleophilic Substitution on this compound

| Nucleophile | Solvent | Transition State Geometry | Activation Energy (kcal/mol) |

| H₂O | Acetonitrile | Trigonal bipyramidal | 15.2 |

| CH₃OH | Acetonitrile | Trigonal bipyramidal | 14.5 |

| NH₃ | Acetonitrile | Trigonal bipyramidal | 12.8 |

| F⁻ | Acetonitrile | Trigonal bipyramidal | 8.9 |

This table presents hypothetical data to illustrate the typical output of quantum chemical calculations on reaction barriers. The values are not based on published experimental or computational results for this compound.

Once the critical points on the PES are identified, trajectory studies can be performed. These studies simulate the motion of atoms over time by solving Newton's equations of motion. In ab initio molecular dynamics (AIMD), the forces on the atoms are calculated "on-the-fly" using electronic structure theory. mdpi.comchemrxiv.orgcdnsciencepub.com This approach is computationally intensive but provides a highly detailed picture of the reaction dynamics.

Trajectory studies can reveal non-statistical dynamic effects, where the outcome of a reaction is not solely determined by the energy of the transition state. For instance, the initial momentum and orientation of the reacting molecules can influence which products are formed. In the case of this compound, trajectory studies could explore questions such as:

Does the nucleophilic attack always proceed through the lowest energy transition state?

What is the lifetime of any reaction intermediates?

How is the excess energy distributed among the vibrational and rotational modes of the products?

Table 2: Illustrative Outcomes from a Hypothetical Trajectory Study of the Reaction of this compound with Ammonia

| Initial Kinetic Energy (kcal/mol) | Percentage of Reactive Trajectories | Average Intermediate Lifetime (femtoseconds) | Product Vibrational Energy Distribution |

| 5 | 25% | 150 | P-N stretch, P-Cl symmetric stretch |

| 10 | 60% | 120 | P-N stretch, P-Cl asymmetric stretch, C-H bends |

| 15 | 85% | 95 | Broad distribution across multiple modes |

This table is a conceptual representation of the type of data that could be generated from molecular dynamics simulations and is not based on actual simulation results for this compound.

These computational approaches provide a molecular-level understanding that complements experimental studies. By simulating reaction paths and trajectories, researchers can gain insights into the fundamental factors that govern the reactivity of compounds like this compound, aiding in the design of new synthetic methodologies and the prediction of reaction outcomes.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. nih.gov For allyl phosphorodichloridite and its derivatives, this translates into a pressing need for synthetic routes that are not only efficient but also environmentally benign. nih.gov Current methodologies often rely on reagents and conditions that present environmental or safety challenges. Future research will likely focus on several key strategies to address these shortcomings.

One promising area is the development of catalyst-driven processes. Research into manganese-based catalysts, for instance, aims to replace more expensive and less sustainable metals for crucial bond formations, a principle that could be extended to the synthesis of organophosphorus compounds. stfc.ac.uk The goal is to develop new, highly active catalysts that improve efficiency and rely on cheaper, more abundant metals. stfc.ac.uk Another approach involves multicomponent condensation reactions, which have already shown promise in creating complex molecules like phosphonodepsipeptides from simple precursors including phosphorodichloridites. beilstein-journals.orgresearchgate.net These one-pot reactions are inherently more efficient as they reduce the number of steps, minimize waste, and save time and resources. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches

| Approach | Traditional Methods | Future Sustainable/Efficient Methods | Key Advantages of Future Methods |

| Catalysis | Often stoichiometric reagents | Catalysis with earth-abundant metals (e.g., Mn) | Reduced waste, lower cost, increased activity. stfc.ac.uk |

| Reaction Type | Stepwise synthesis | Multicomponent/One-pot reactions | Increased efficiency, reduced purification steps. beilstein-journals.orgresearchgate.net |

| Methodology | Batch processing | Flow chemistry, automated synthesis | Better control, safety, and scalability. nih.govrsc.org |

| Strategy | Multi-step protection/deprotection | Simplified, single-step strategies | Fewer synthetic steps, improved overall yield. acs.org |

Expansion of Reaction Scope for C-P Bond Formation

The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, and this compound is a key reagent in this context. rushim.ruresearchgate.net While established methods exist, significant opportunities lie in expanding the scope and versatility of these reactions. Future research is expected to focus on transition-metal-catalyzed cross-coupling reactions, which represent one of the most direct methods for creating C-P bonds. researchgate.net

Modern synthetic chemistry has seen a revolution in cross-coupling reactions for C-C bond formation, and these principles are increasingly being applied to C-P bond construction. nih.gov The development of new catalytic systems that can activate a wider range of substrates under milder conditions is a primary goal. For example, palladium-catalyzed reactions, which are workhorses in C-C coupling, have been adapted for C-P bond formation, including the addition of P-H bonds to alkynes. researchgate.net

A particularly interesting avenue is the use of allyl-allyl cross-coupling methodologies. While traditionally used for creating 1,5-dienes (C-C bonds), the underlying principles of using catalysts derived from metals like palladium, nickel, and iridium to control regioselectivity and enantioselectivity could be adapted for C-P bond formation involving allylic phosphorus reagents. rsc.org This could provide novel pathways to chiral organophosphorus compounds, which are of significant interest in medicinal chemistry and materials science. Furthermore, exploring reactions with less common substrates, such as alkyl halides which have traditionally been challenging partners in coupling reactions, could open up new synthetic possibilities. uwindsor.ca

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow and automated synthesis platforms represents a significant leap forward in terms of safety, efficiency, and scalability. numberanalytics.comnih.gov Traditional batch processing of highly reactive reagents like phosphorodichloridites can be hazardous and difficult to control. zenodo.org Flow chemistry mitigates these risks by performing reactions in small-volume, continuous streams, which allows for superior control over reaction parameters like temperature and mixing, and minimizes the accumulation of unstable intermediates. rsc.orgnumberanalytics.comwuxiapptec.com

Recent advances have demonstrated the successful use of modular flow platforms for the end-to-end synthesis of cyclic phosphate (B84403) monomers, starting from the corresponding chlorophosphites. rsc.org This approach not only handles the corrosive and sensitive intermediates safely but also allows for real-time monitoring and can be scaled up to produce kilograms of product per day. rsc.org Such a system is directly applicable to reactions involving this compound.

Moreover, combining flow chemistry with solid-phase synthesis (SPS) enables fully automated, multi-step synthesis of complex molecules. nih.gov Mobile robots are already being used to integrate various laboratory instruments, allowing for autonomous execution of synthesis, characterization, and decision-making. chemspeed.com This "self-driving laboratory" concept could be applied to exploratory chemistry with this compound, rapidly screening reaction conditions or generating libraries of derivatives for biological or material testing. chemspeed.comhealylab.com

Table 2: Advantages of Integrating this compound Chemistry into Modern Platforms

| Platform | Key Features | Advantages for this compound Chemistry |

| Flow Chemistry | Continuous processing, microreactors, precise parameter control. | Enhanced safety with reactive intermediates, improved heat/mass transfer, access to extreme conditions, easier scalability. rsc.orgnumberanalytics.comwuxiapptec.com |

| Automated Synthesis | Robotic handling, programmable multi-step sequences. | High-throughput screening, library generation, unattended operation, improved reproducibility. nih.govmt.com |

| Integrated Systems | Combination of flow, SPS, and robotics with analytical tools. | Autonomous discovery, rapid optimization of reaction conditions, efficient exploration of new derivatives. rsc.orgchemspeed.com |

Designing Novel Reagents Based on this compound Derivatives

The reactivity of the P-Cl bonds in this compound makes it an ideal starting point for designing a diverse array of novel phosphitylating and phosphorylating reagents. By replacing one or both chlorine atoms with other functional groups, its properties can be tailored for specific applications in areas like oligonucleotide synthesis, peptide chemistry, and catalysis.

One major area of development is in the synthesis of phosphoramidites, which are crucial reagents in the automated synthesis of DNA and RNA. theses.frgoogle.com While phosphorodichloridites themselves were found to be too reactive for early automation, their conversion to more stable phosphoramidite (B1245037) derivatives was a key innovation. zenodo.orgtheses.fr Future work could involve creating novel phosphoramidites from this compound with unique properties, such as specialized protecting groups or functionalities that facilitate challenging couplings.

Another avenue is the creation of derivatives for modifying biological molecules. For example, derivatives of phosphorodichloridites are used to synthesize phosphoramidates as potential therapeutic agents. ucl.ac.uk Similarly, the allyl group itself can serve as a protecting group, as seen in the synthesis of phospho-amino acid analogs, which can be deprotected under mild, palladium-catalyzed conditions. acs.org Research can also focus on creating solid-phase reagents, where the phosphorodichloridite core is tethered to a polymer support, simplifying purification and enabling easier handling. thieme-connect.de The synthesis of chiral ligands for asymmetric catalysis, starting from chiral backbones and a phosphorus source like a phosphorodichloridite, is another active field of research. dokumen.pub

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, thereby accelerating the design of new reactions and reagents. For a reactive molecule like this compound, computational modeling can provide insights that are difficult to obtain through experimentation alone.

Future research will likely leverage computational models to predict the outcomes of reactions involving this compound and its derivatives. For instance, quantum mechanics (QM) calculations can be used to model transition states and determine activation energies for competing reaction pathways. acs.org This can help explain observed selectivity or predict which conditions will favor a desired product. acs.org Such studies have already been used to understand the surprising selectivity of P(V) reagents for serine over the more nucleophilic cysteine in peptide modifications by revealing differences in the rate-determining step. acs.org

Molecular mechanics and quantitative structure-activity relationship (QSAR) models can also be employed. nih.govacs.org These methods can predict the stereochemical outcome of reactions by analyzing the stable conformations of substrates and intermediates or screen virtual libraries of derivatives for potential biological activity before they are synthesized. nih.govacs.org Furthermore, as chemists push reactions into unconventional conditions, such as the superheated regimes possible in flow chemistry, predictive modeling like Density Functional Theory (DFT) becomes crucial for mapping the reaction landscape and identifying optimal conditions without extensive, resource-intensive trial-and-error experimentation. nih.gov

Q & A

Q. What are the critical safety considerations when handling Allyl phosphorodichloridite ([1498-47-1]) in laboratory settings?

this compound is highly reactive and flammable, requiring stringent safety protocols. Key precautions include:

- Use of inert atmospheres (e.g., nitrogen/argon) during synthesis to prevent unintended reactions with moisture or oxygen .

- Personal protective equipment (PPE): chemical-resistant gloves, face shields, and fume hoods to mitigate inhalation risks .

- Storage at low temperatures (0–6°C) in sealed, corrosion-resistant containers to avoid decomposition or hazardous leaks .

- Emergency procedures for spills (neutralization with dry sand or vermiculite) and immediate decontamination of exposed skin .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Characterization requires a multi-technique approach:

- Mass Spectrometry (EI-MS): Look for parent ion clusters at m/z corresponding to molecular weight (e.g., [M]⁺ peaks) and fragmentation patterns indicative of P–Cl and C–O bond cleavage .

- NMR Spectroscopy: Prioritize ³¹P NMR for phosphorus-environment analysis (δ ~100–150 ppm for P(III) centers) and ¹H NMR to resolve allyl proton splitting patterns (e.g., doublets of doublets near δ 5–6 ppm) .

- FT-IR: Identify P–Cl stretches (500–600 cm⁻¹) and C–O vibrations (1000–1200 cm⁻¹) to confirm functional group integrity .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to minimize byproducts?